Head-to-Head Kinetic Comparison: CAS 86890-95-1 Exhibits Distinct Km and kcat vs. S-2238
In a direct comparative study using human α-thrombin under identical conditions (I = 0.11 M, 25°C, pH 7.8), N-(p-Tosyl)-GPR-pNA acetate (Chromozym TH) demonstrated a significantly higher Michaelis constant (Km) and catalytic rate constant (kcat) compared to the alternative substrate S-2238 (H-D-Phe-Pip-Arg-pNA) [1].
| Evidence Dimension | Kinetic parameters for human α-thrombin |
|---|---|
| Target Compound Data | Km = 4.18 ± 0.22 μM; kcat = 127 ± 8 s⁻¹ |
| Comparator Or Baseline | S-2238: Km = 1.33 ± 0.07 μM; kcat = 91.4 ± 1.8 s⁻¹ |
| Quantified Difference | Km is 3.14x higher; kcat is 1.39x higher |
| Conditions | I = 0.11 M, 25°C, pH 7.8 |
Why This Matters
The higher Km makes CAS 86890-95-1 less prone to substrate depletion at high thrombin concentrations, while its higher kcat ensures robust signal generation, offering a wider and more reliable dynamic range for assays.
- [1] Lottenberg, R., Hall, J. A., Fenton, J. W., & Jackson, C. M. (1982). The action of thrombin on peptide p-nitroanilide substrates: Hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human α and γ and bovine α and β-thrombins. Thrombosis Research, 28(3), 313-332. View Source
